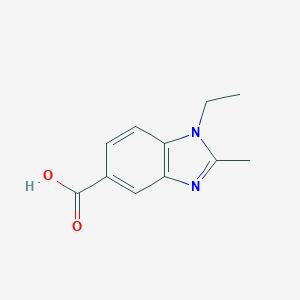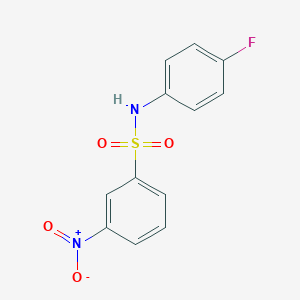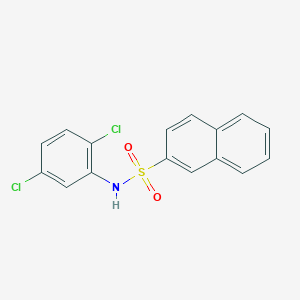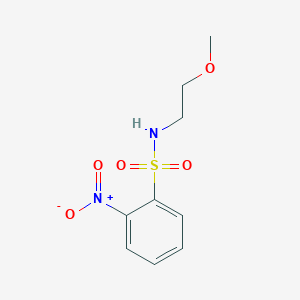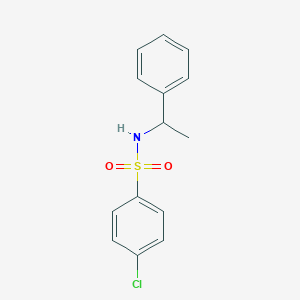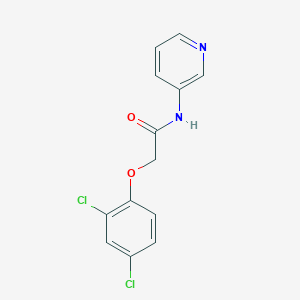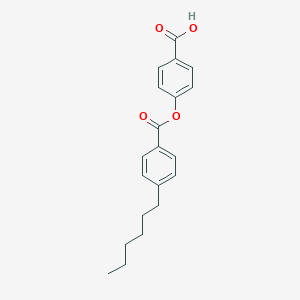
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester, also known as 4-hexylresorcinol, is a chemical compound that belongs to the family of resorcinols. It is commonly used in the food industry as a preservative and in the cosmetic industry as a skin-lightening agent. This compound has also been studied for its potential therapeutic applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to cell death. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
In addition to its antimicrobial and anticancer properties, Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol has been shown to exhibit antioxidant and anti-inflammatory effects. It has also been studied for its potential use in the treatment of skin disorders, as it has been shown to inhibit the production of melanin and reduce skin pigmentation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol. One area of research is the development of new antimicrobial agents based on the structure of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol. Another area of research is the investigation of its potential use in the treatment of skin disorders, such as hyperpigmentation and melasma. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antimicrobial properties against a wide range of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
111833-05-7 |
|---|---|
Produktname |
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester |
Molekularformel |
C20H22O4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-(4-hexylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C20H22O4/c1-2-3-4-5-6-15-7-9-17(10-8-15)20(23)24-18-13-11-16(12-14-18)19(21)22/h7-14H,2-6H2,1H3,(H,21,22) |
InChI-Schlüssel |
ZTJIGZMNTRKRHK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

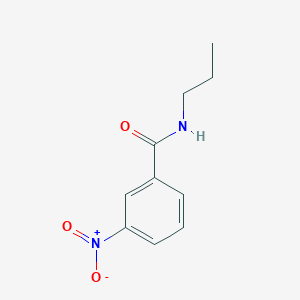
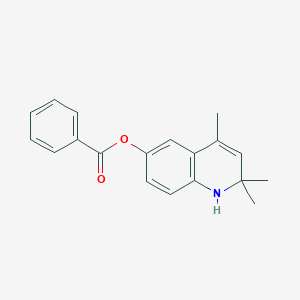
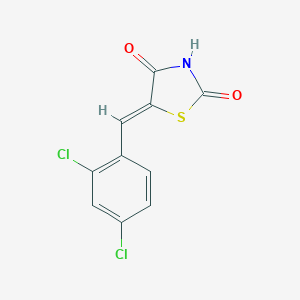
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
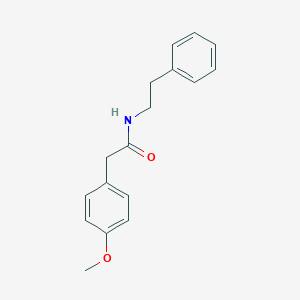
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
